molecular formula C13H12FNO B1603769 1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile CAS No. 577036-07-8

1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile

Cat. No. B1603769
M. Wt: 217.24 g/mol
InChI Key: BFLZLPZXLOXUHM-UHFFFAOYSA-N
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Patent
US08541449B2

Procedure details

A mixture of 1-cyano-1-(3-fluorophenyl)-3-methoxycarbonylcyclohexan-4-one (57, 51 g, 185 mmol), water (54.8 mL) and DMSO (840 mL) was heated and stirred at 150° C. for 3 hours, followed by stirring at room temperature overnight. The reaction mixture was evaporated and purified by chromatography on silica gel. Elution with ethyl acetate/heptane (5%:95% to 30%:70%) gave 28 g of desired material as a solid product. Rt=3.89 min (Method 3). Detected mass: 218.2 (M+H+).
Name
1-cyano-1-(3-fluorophenyl)-3-methoxycarbonylcyclohexan-4-one
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
54.8 mL
Type
reactant
Reaction Step One
Name
Quantity
840 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=2)[CH2:8][CH2:7][C:6](=[O:9])[CH:5](C(OC)=O)[CH2:4]1)#[N:2].O>CS(C)=O>[C:1]([C:3]1([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=2)[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1)#[N:2]

Inputs

Step One
Name
1-cyano-1-(3-fluorophenyl)-3-methoxycarbonylcyclohexan-4-one
Quantity
51 g
Type
reactant
Smiles
C(#N)C1(CC(C(CC1)=O)C(=O)OC)C1=CC(=CC=C1)F
Name
Quantity
54.8 mL
Type
reactant
Smiles
O
Name
Quantity
840 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred at 150° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
STIRRING
Type
STIRRING
Details
by stirring at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel
WASH
Type
WASH
Details
Elution with ethyl acetate/heptane (5%:95% to 30%:70%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1(CCC(CC1)=O)C1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.